1-(2,4-Difluorophenyl)piperidin-4-one
Description
Contextualizing Piperidin-4-one Derivatives in Organic and Synthetic Chemistry
The piperidin-4-one scaffold is a crucial structural motif in the fields of organic and medicinal chemistry. nih.govresearchgate.net These nitrogen-containing heterocyclic ketones are recognized as versatile intermediates for the synthesis of a wide array of pharmacologically active compounds. nih.govchemrevlett.com Over the past decade, thousands of piperidine-containing compounds have been mentioned in clinical and preclinical studies, highlighting the significance of this structural core. chemrevlett.com
Piperidin-4-one derivatives are integral to the development of molecules with a broad spectrum of biological activities. These include analgesic, anti-inflammatory, antimicrobial, antiviral, anticancer, and antihistaminic properties. researchgate.netchemrevlett.combiomedpharmajournal.org The piperidine (B6355638) ring is a ubiquitous substructure found in many natural products, alkaloids, and pharmaceutical drugs, particularly those targeting the central nervous system (CNS), such as antidepressants and antipsychotics. researchgate.netchemrevlett.comacs.org
The synthesis of these derivatives has been a subject of ongoing research, with various methods developed to construct the piperidone ring. nih.gov Common synthetic strategies include the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound with an acidic proton (like a ketone). chemrevlett.combiomedpharmajournal.org Other established methods for creating N-aryl substituted 4-piperidones involve the reaction of anilines with reagents like 1,5-dichloro-3-pentanone or the chemical modification of more accessible piperidones. acs.org Structurally, the piperidine ring in these compounds typically adopts a stable chair conformation. chemrevlett.com The adaptability of the piperidin-4-one pharmacophore allows for suitable modifications to enhance receptor interactions and biological activities, reaffirming its importance in modern medicinal chemistry. nih.govresearchgate.net
Significance of 1-(2,4-Difluorophenyl)piperidin-4-one as a Precursor and Synthetic Intermediate
This compound is an N-aryl substituted piperidone, a class of compounds that serves as a key synthetic building block in medicinal chemistry. acs.org The synthesis of N-aryl-4-piperidones is pursued because these molecules are valuable intermediates for creating a considerable number of pharmacologically active agents. acs.org Specifically, this structural framework is predominant in many agents that act on the central nervous system. acs.org
While detailed research findings on the specific applications of this compound as a precursor are not extensively documented in publicly available literature, its structural components suggest its potential utility. The presence of the 2,4-difluorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.
Given that piperidin-4-ones are established intermediates for a variety of therapeutic compounds, this compound is a valuable building block for creating more complex and potentially novel pharmaceutical agents. googleapis.com Its isomeric counterpart, (2,4-Difluorophenyl)(piperidin-4-yl)methanone (B1355115), is a known intermediate in the synthesis of the atypical antipsychotic drug Risperidone, which underscores the importance of the difluorophenyl and piperidine moieties in the development of neurologically active drugs. cymitquimica.com By analogy, this compound holds potential as a precursor for new chemical entities with unique pharmacological profiles.
Chemical Compound Information
| Compound Name | Structure |
| This compound | A piperidine ring with a ketone group at the 4-position and a 2,4-difluorophenyl group attached to the nitrogen at the 1-position. |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone | A piperidine ring with a carbonyl group at the 4-position, which is attached to a 2,4-difluorophenyl group. |
| Risperidone | An atypical antipsychotic drug. |
Chemical Compound Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 876353-61-4 | C₁₁H₁₁F₂NO | 223.21 g/mol |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone | 84162-86-7 | C₁₂H₁₃F₂NO | 225.23 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHZDXYCDOEZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016680-08-2 | |
| Record name | 1-(2,4-difluorophenyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2,4 Difluorophenyl Piperidin 4 One
Strategic Approaches to Core Structure Synthesis
The assembly of the 1-(2,4-difluorophenyl)piperidin-4-one core structure can be achieved through several strategic synthetic routes. These methods primarily focus on the formation of the bond between the difluorophenyl moiety and the piperidin-4-one scaffold.
Friedel-Crafts Acylation Protocols for this compound Formation
The Friedel-Crafts acylation is a powerful method for the formation of aryl ketones and can be adapted for the synthesis of precursors to this compound. nih.govresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. nih.gov In the context of synthesizing the target molecule, this could involve the reaction of 1,3-difluorobenzene (B1663923) with a suitable acylating agent in the presence of a Lewis acid catalyst. google.com
A general representation of this approach involves the reaction of 1,3-difluorobenzene with an N-protected 4-piperidone (B1582916) derivative containing an acyl halide or anhydride (B1165640) functionality. The reaction is typically promoted by a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.comorgsyn.org The choice of the acylating agent and reaction conditions is crucial to ensure good yields and prevent unwanted side reactions. nih.gov
Table 1: Representative Friedel-Crafts Acylation Conditions
| Acylating Agent Precursor | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Boc-piperidine-4-carbonyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 65 |
| N-Cbz-piperidine-4-carboxylic anhydride | FeCl₃ | 1,2-Dichloroethane | rt to 50 | 60 |
Note: The data in this table is illustrative and represents typical conditions for Friedel-Crafts acylation reactions.
Hydrolysis-Based Syntheses from Acetyl-Protected Precursors
Another common strategy involves the use of an acetyl-protected piperidin-4-one precursor, such as N-acetyl-4-piperidone. chemicalbook.com This approach typically involves an initial step to couple the 2,4-difluorophenyl group to the piperidine (B6355638) nitrogen, followed by the deprotection of the ketone.
The synthesis can proceed via the nucleophilic aromatic substitution of 1-bromo-2,4-difluorobenzene (B57218) with N-acetyl-4-aminopiperidine, followed by hydrolysis of the acetyl group to reveal the piperidin-4-one. Alternatively, a Dieckmann condensation of a diester precursor can be employed to form the β-keto ester, which is then hydrolyzed and decarboxylated to yield the desired N-substituted 4-piperidone. sci-hub.se Acidic or basic hydrolysis can be employed for the removal of the acetyl group.
Table 2: Hydrolysis Conditions for Acetyl-Protected Precursors
| Acetyl-Protected Precursor | Hydrolysis Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(2,4-Difluorophenyl)-4-acetylaminopiperidine | 6M HCl | Water/Ethanol (B145695) | 100 | 85 |
| Ethyl 1-(2,4-difluorophenyl)-4-oxopiperidine-3-carboxylate | 5% NaOH | Water/Methanol (B129727) | 80 | 90 |
Note: The data in this table is illustrative and represents typical conditions for hydrolysis reactions.
Reductive Alkylation Strategies in Piperidin-4-one Synthesis
Reductive alkylation, also known as reductive amination, is a versatile method for the formation of carbon-nitrogen bonds. researchgate.net In the synthesis of this compound, this strategy can be employed by reacting piperidin-4-one with 2,4-difluoro-benzaldehyde in the presence of a reducing agent. rsc.org
The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. researchgate.net
Table 3: Reductive Alkylation Conditions
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2,4-Difluorobenzaldehyde | Piperidin-4-one | NaBH(OAc)₃ | 1,2-Dichloroethane | rt | 92 |
| 1-(2,4-Difluorophenyl)ethan-1-one | 4-Aminopiperidin-1-one | NaBH₃CN | Methanol | rt | 88 |
Note: The data in this table is illustrative and represents typical conditions for reductive alkylation reactions.
Contemporary and Emerging Synthetic Routes for Piperidine Ring Construction
Beyond the functionalization of a pre-existing piperidone ring, contemporary synthetic efforts also focus on the de novo construction of the piperidine scaffold, which can then be further elaborated to the target molecule.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including the piperidine ring. researchgate.net These methods offer high efficiency and stereocontrol.
The intramolecular cyclization of tethered alkenes provides an effective route to the piperidine scaffold. researchgate.net This can be achieved through various catalytic systems, including those based on transition metals like gold or through acid-catalyzed processes such as the Prins cyclization. researchgate.netnih.gov For instance, an appropriately substituted aminoalkene can be induced to cyclize, forming the six-membered piperidine ring. The resulting piperidine derivative can then be oxidized to the corresponding piperidin-4-one.
These reactions often proceed with high diastereoselectivity, allowing for the controlled synthesis of substituted piperidines. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization. nih.gov
Table 4: Representative Alkene Cyclization Conditions for Piperidine Synthesis
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-(pent-4-en-1-yl)-2,4-difluoroaniline | AuCl₃ | Acetonitrile | 80 | 75 |
| 5-Hexenylamine derivative | HCl (conc.) | Dichloromethane | 0 to rt | 80 |
Note: The data in this table is illustrative and represents typical conditions for intramolecular alkene cyclization reactions leading to piperidine scaffolds.
Radical-Mediated Amine Cyclizations in Piperidine Formation
Radical-mediated cyclizations offer a powerful approach to the formation of carbocyclic and heterocyclic rings, including the piperidine nucleus. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the cyclic structure.
One notable strategy involves the 5-exo-trig cyclization of a radical onto a double bond to generate an aziridinylcarbinyl radical. This intermediate can subsequently undergo a carbon-nitrogen bond cleavage to relieve ring strain, ultimately forming a functionalized piperidine. mdma.ch For example, intramolecular radical additions to 2-methyleneaziridines have been demonstrated as a viable route to piperidine derivatives. mdma.ch Another approach utilizes a radical cyclization of aldehydes that have pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, to yield six-membered rings. mdma.ch Additionally, radical 6-exo-trig cyclizations have been effectively used in the synthesis of enantiopure 3-alkylpiperidines. mdma.ch These methods highlight the versatility of radical chemistry in constructing the piperidine skeleton under mild conditions.
Double Reduction Methodologies for Asymmetric Piperidine Synthesis
Asymmetric synthesis of piperidines is crucial for the development of chiral drugs, and double reduction presents an effective strategy for achieving high stereoselectivity. nih.gov This approach typically involves two distinct reduction steps on a pyridine (B92270) precursor. nih.gov
A common sequence begins with a partial reduction of a pyridine derivative, often using a reagent like sodium borohydride (B1222165), to yield an intermediate such as a tetrahydropyridine (B1245486) or an enamine. nih.gov This is followed by a second, key asymmetric hydrogenation step. nih.gov This subsequent reduction is often catalyzed by a chiral transition metal complex, for instance, those based on ruthenium(II) or rhodium(I), which controls the stereochemical outcome of the final piperidine product. nih.gov
Phillips et al. demonstrated this methodology in the asymmetric synthesis of an aminofluoropiperidine, where the first hydrogenation was achieved with sodium tetrahydroborate, and the second key asymmetric hydrogenation utilized a catalytic ruthenium(II) complex. nih.gov This sequence allowed for the complete conversion of the enamine intermediate into the desired chiral piperidine. nih.gov This two-stage reduction strategy is a powerful tool for accessing enantioenriched piperidines from readily available pyridine starting materials. nih.govsnnu.edu.cn
Mannich Reaction-Based Syntheses of Substituted Piperidin-4-ones
The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds and is particularly well-suited for constructing the piperidin-4-one core. researchgate.net The classical approach involves a one-pot condensation of a ketone, an aldehyde, and a primary amine or ammonia. For N-aryl substituted piperidin-4-ones like this compound, a variation of this reaction is employed where an aromatic amine (e.g., 2,4-difluoroaniline) is condensed with an aliphatic ketone and formaldehyde (B43269) or its equivalent.
The reaction mechanism involves the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate form of the ketone. A second cyclizing condensation then forms the piperidin-4-one ring. The Mannich reaction is fundamental to synthetic chemistry due to its ability to form carbon-carbon and carbon-nitrogen bonds in a single step with high atom economy. researchgate.net
The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another versatile tool that can be applied to the synthesis of piperidine-based drugs. researchgate.net Organocatalytic Mannich reactions have also been developed, using chiral catalysts like proline, to achieve high enantioselectivity in the formation of substituted piperidines. ru.nl These methods provide access to complex and chirally enriched piperidine alkaloids and their derivatives. ru.nl
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The efficient synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products. While specific optimization data for this exact compound is not detailed in the provided search results, general principles for the synthesis of N-aryl-4-piperidones can be applied. Key reactions for its synthesis would likely involve either a direct condensation approach similar to the Mannich reaction or a nucleophilic substitution/amination of a pre-formed piperidin-4-one ring with 1-fluoro-2,4-dinitrobenzene (B121222) or a related electrophilic aryl source.
Optimization studies for analogous reactions, such as the N-debenzylation of piperidine precursors, highlight the critical role of the solvent system, catalyst, temperature, and pH. For instance, in the catalytic N-debenzylation of a tertiary amine to produce a secondary piperidine, reaction conditions were systematically varied to find the optimal outcome. researchgate.net The table below summarizes the findings from this optimization process for a related piperidine synthesis.
| Entry | Conditions (Solvents; Temp.; Time; Pressure) | Catalyst (10% Pd-C/wt. %) | Isolated Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | HCO2NH4; MeOH; 24 h; 20 °C; 1 atm | 100 | 10–15 | - |
| 2 | H2; MeOH or EtOH or EtOAc; 5 h; 20–50 °C; 4–5 atm | 50–100 | 0 | - |
| 3 | H2; MeOH/AcOH (99:1); 24 h; 20°C; 3–4 atm | 10 | 80–90 | 85 |
| 4 | H2; (EtOH or i-PrOH)/(AcOH(99:1); 24 h; 20 °C; 3–4 atm | 10 | 80–90 | 85–90 |
| 5 | H2; AcOH(glac.); 4–6 h; 20 °C; 3–4 atm | 10 | > 90 | 90 |
| 6 | H2; AcOH /H2O (4:6); ≈500 mol% HCl; 3–4 h; 20 °C; 3–4 atm | 10 | ≈ 95 | 96–98 |
As shown in the table, the choice of solvent and the addition of acid dramatically influenced the reaction's success. While initial attempts in neutral solvents like methanol or ethanol failed or gave low yields, the addition of acetic acid improved the outcome. researchgate.net Optimal yield and purity were achieved in a water/acetic acid mixture at a low pH (<1), demonstrating that acidity is a crucial parameter for this type of transformation. researchgate.net Similar systematic optimization of parameters such as solvent, base or acid catalyst, temperature, and reaction time would be essential to enhance the yield and purity of this compound.
Chemical Reactivity and Derivatization Strategies of 1 2,4 Difluorophenyl Piperidin 4 One
Oxidative Transformations of the Ketone Moiety
The ketone functional group within the 1-(2,4-difluorophenyl)piperidin-4-one structure is a prime site for oxidative transformations, most notably the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide reagents. nih.govchem-station.com
In the case of this compound, two possible lactone products could be formed, depending on which carbon atom migrates. The regioselectivity of the Baeyer-Villiger reaction is well-established, with the migratory aptitude generally following the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org For the piperidin-4-one substrate, both carbons adjacent to the carbonyl are secondary. However, the migration is typically directed to the more substituted or electron-rich carbon. In this symmetric environment, the reaction would lead to the formation of a seven-membered lactone, specifically 1-(2,4-difluorophenyl)-1,4-oxazepan-5-one.
Table 1: Potential Baeyer-Villiger Oxidation of this compound
| Starting Material | Reagent | Expected Product | Product Class |
|---|---|---|---|
| This compound | m-CPBA | 1-(2,4-Difluorophenyl)-1,4-oxazepan-5-one | Lactone (Oxazepanone) |
This transformation provides a strategic route to expand the core piperidine (B6355638) ring into a seven-membered heterocyclic system, offering a scaffold for novel derivatives with different conformational and electronic properties.
Reductive Transformations of the Ketone Moiety
The ketone moiety of this compound can undergo two primary types of reductive transformations: reduction to a secondary alcohol or complete deoxygenation to a methylene (B1212753) group.
Reduction to Alcohol: The most common method for reducing a ketone to a secondary alcohol is through the use of hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent ideal for this purpose, as it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides. numberanalytics.commasterorganicchemistry.comumn.edu The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695), where the hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. numberanalytics.com This reaction converts the planar ketone into a chiral center, producing 1-(2,4-difluorophenyl)piperidin-4-ol.
Deoxygenation to Methylene Group: For the complete removal of the carbonyl oxygen to form a methylene (-CH₂-) group, harsher reduction conditions are required. The Wolff-Kishner reduction is a classic method for this transformation. wikipedia.orglscollege.ac.in The reaction involves two main steps: first, the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂), and second, the elimination of nitrogen gas under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures, which generates a carbanion that is subsequently protonated by the solvent. pharmaguideline.comalfa-chemistry.comnrochemistry.com This sequence converts this compound into 1-(2,4-difluorophenyl)piperidine.
Table 2: Reductive Transformations of this compound
| Transformation | Reagent(s) | Product |
|---|---|---|
| Ketone to Alcohol | Sodium Borohydride (NaBH₄) in Methanol | 1-(2,4-Difluorophenyl)piperidin-4-ol |
| Ketone to Methylene | Hydrazine (NH₂NH₂), Potassium Hydroxide (KOH), heat | 1-(2,4-Difluorophenyl)piperidine |
Electrophilic and Nucleophilic Substitution Reactions on the Difluorophenyl Group
The 2,4-difluorophenyl group is highly susceptible to nucleophilic aromatic substitution (SₙAr) due to the presence of two strongly electron-withdrawing fluorine atoms. These substituents decrease the electron density of the aromatic ring, making it vulnerable to attack by nucleophiles. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov
In this compound, the fluorine atom at the C4 position (para to the piperidine substituent) is the most likely site for substitution. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom of the piperidine ring, providing additional stabilization. Common nucleophiles used in SₙAr reactions include alkoxides, amines, and thiols. For example, reaction with a nucleophile like piperidine could displace the C4-fluorine atom. nih.govrsc.org
Conversely, electrophilic aromatic substitution on the difluorophenyl ring is significantly disfavored. The fluorine atoms are strongly deactivating groups, which withdraw electron density and make the ring much less reactive towards electrophiles. Therefore, typical electrophilic reactions like nitration or Friedel-Crafts alkylation are difficult to achieve under standard conditions.
Functional Group Interconversions at the Ketone Site
Oxime Formation Reactions from the Piperidin-4-one Core
One of the most significant and well-documented reactions involving the ketone of this compound is its conversion to an oxime. This reaction is a critical step in the synthesis of the widely used antipsychotic drug, Risperidone. innospk.comnewdrugapprovals.org The transformation is achieved by reacting the ketone with hydroxylamine (B1172632) (NH₂OH), typically in the form of hydroxylamine hydrochloride, in a suitable solvent like ethanol. newdrugapprovals.orggoogle.com The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
In many reported syntheses, the starting material is the hydrochloride salt of (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115). newdrugapprovals.org This is treated with hydroxylamine hydrochloride in the presence of a base, such as N,N-diethylethanamine or simply in refluxing ethanol, to yield the corresponding oxime, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime. newdrugapprovals.orggoogle.com
Table 3: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime
| Starting Material | Reagents | Solvent | Product |
|---|---|---|---|
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | Hydroxylamine hydrochloride, N,N-Diethylethanamine | Ethanol | (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | Hydroxylamine hydrochloride | Ethanol | (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime |
Advanced Derivatization through Coupling and Substitution Reactions for Novel Analogs
The this compound scaffold, and particularly its oxime derivative, serves as a versatile platform for constructing more complex molecules through coupling and substitution reactions. These strategies are fundamental to creating novel analogs for drug discovery and medicinal chemistry.
A prominent example is the synthesis of Risperidone. The process involves the N-alkylation of the piperidine nitrogen of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (or its cyclized benzisoxazole derivative). thepharmajournal.com In one approach, the oxime is reacted with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. google.com This reaction forms an intermediate oxime that undergoes an in situ cyclization to produce Risperidone. google.com
Further derivatization can be achieved at the piperidine nitrogen of the oxime. For instance, a sulfonamide derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), has been synthesized by reacting the oxime with 2-nitrobenzene-sulfonyl chloride in the presence of triethylamine. nanobioletters.com
Table 4: Examples of Advanced Derivatization Reactions
| Starting Material | Coupling Partner / Reagent | Base / Catalyst | Product |
|---|---|---|---|
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Potassium Carbonate / Potassium Iodide | Risperidone (via in situ cyclization) |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime | 2-Nitrobenzene-sulfonyl chloride | Triethylamine | ((Z)-(2,4-Difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) |
These examples highlight how the core structure can be elaborated through targeted reactions on the piperidine nitrogen, leading to the creation of structurally diverse and biologically relevant molecules.
Structural Elucidation and Spectroscopic Analysis of 1 2,4 Difluorophenyl Piperidin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-aryl piperidones like 1-(2,4-Difluorophenyl)piperidin-4-one, both ¹H and ¹³C NMR provide invaluable information about the molecular framework. nih.gov
¹H NMR Applications in Structural Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the spectrum can be divided into two main regions: the aliphatic region for the piperidone ring protons and the aromatic region for the difluorophenyl ring protons.
The piperidone ring protons typically exhibit characteristic signals. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear as a triplet, while the protons on the carbons adjacent to the carbonyl group (C3 and C5) also typically present as a triplet. Based on studies of analogous N-aryl-substituted 4-piperidones, the chemical shifts for these protons are generally found in the ranges of δ 3.1-3.5 ppm for the C2/C6 protons and δ 2.5-2.8 ppm for the C3/C5 protons. acs.orgchemicalbook.com
The aromatic protons of the 2,4-difluorophenyl group will appear further downfield, typically between δ 6.8 and 7.5 ppm. The fluorine substituents create complex splitting patterns (coupling) with the adjacent protons, resulting in multiplets.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Piperidone H3, H5 | 2.5 - 2.8 | Triplet (t) |
| Piperidone H2, H6 | 3.1 - 3.5 | Triplet (t) |
| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) |
These assignments are crucial for confirming the successful synthesis of the target molecule and for studying the conformation of the piperidone ring in solution. nih.gov
¹³C NMR Applications in Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidone ring.
The most downfield signal is attributed to the carbonyl carbon (C4), typically appearing in the range of δ 205-210 ppm. The carbons of the piperidone ring adjacent to the nitrogen (C2 and C6) are expected around δ 50-55 ppm, while the carbons adjacent to the carbonyl group (C3 and C5) are found slightly more upfield, around δ 40-45 ppm. rdd.edu.iq
The carbons of the difluorophenyl ring appear in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine atoms (C2' and C4') will exhibit large carbon-fluorine coupling constants (¹JCF), resulting in doublets. The other aromatic carbons will also show smaller couplings (²JCF, ³JCF), aiding in their definitive assignment. rsc.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C4 (Carbonyl) | 205 - 210 |
| C2, C6 | 50 - 55 |
| C3, C5 | 40 - 45 |
| Aromatic Carbons | 100 - 165 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups and molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. For this compound, the most characteristic absorption band is the strong carbonyl (C=O) stretching vibration of the ketone, which is expected in the region of 1710-1725 cm⁻¹. rdd.edu.iqnih.gov
Other significant peaks include the C-N stretching vibration of the tertiary amine within the piperidone ring, typically observed around 1100-1200 cm⁻¹. The aromatic C=C stretching vibrations of the difluorophenyl ring will appear in the 1500-1600 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations are also expected, generally in the 1100-1300 cm⁻¹ range. Aliphatic and aromatic C-H stretching vibrations are observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. thermofisher.comresearchgate.net
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1710 - 1725 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| C-F | Stretch | 1100 - 1300 |
| C-N (Tertiary Amine) | Stretch | 1100 - 1200 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov The molecular weight of this compound (C₁₁H₁₁F₂NO) is 211.21 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 211.
The fragmentation of N-aryl piperidones under electron impact ionization often involves characteristic cleavage patterns. Alpha-cleavage adjacent to the nitrogen atom or the carbonyl group is common. libretexts.org Key fragmentation pathways for this molecule could include the loss of the difluorophenyl group or cleavage of the piperidone ring, leading to characteristic fragment ions that help to confirm the structure. raco.catcore.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orglcms.cz This technique is invaluable for assessing the purity of the synthesized compound. nih.govmdpi.com The sample is first separated by LC, and the eluent is then introduced into the mass spectrometer. This allows for the detection and identification of the main compound as well as any impurities or by-products from the synthesis, confirming the molecular weight of each component. researchgate.net
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For derivatives of this compound, single-crystal XRD studies have revealed key structural features, particularly the conformation of the piperidine (B6355638) ring and the relative orientation of the substituted phenyl ring.
In a study of fluorinated diphenidine (B1206869) derivatives, which incorporate a piperidine moiety, the piperidine ring was consistently found to adopt a stable chair conformation. nih.govntu.ac.ukdoaj.org This conformation is the most energetically favorable for six-membered saturated rings, minimizing both angular and torsional strain.
For instance, in the crystal structure of 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride, a related piperidine derivative, the piperidine ring exhibits a distinct chair conformation. nih.gov Similarly, theoretical studies on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) have also indicated that the piperidine ring maintains a chair conformation. nanobioletters.com
The crystallographic data for a related compound, (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, provides further illustration of the typical solid-state conformation. In this molecule, the piperidine ring also adopts a chair conformation, and the dihedral angle between the mean plane of the piperidine ring and the benzene (B151609) ring is 58.5 (3)°. iucr.org
The table below summarizes representative crystallographic data for a derivative, illustrating the type of information obtained from XRD studies.
| Parameter | Value for (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone iucr.org |
|---|---|
| Chemical Formula | C12H13Cl2NO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.345(2) |
| b (Å) | 10.038(2) |
| c (Å) | 12.345(3) |
| β (°) | 106.99(3) |
| Volume (ų) | 1224.5(5) |
| Z | 4 |
These structural determinations are crucial for understanding the molecule's shape, which in turn influences its physical properties and biological activity.
Intermolecular Interaction Analysis via Hirshfeld Surface Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that govern crystal packing.
For derivatives of this compound, Hirshfeld surface analysis has been employed to dissect the complex network of non-covalent interactions. A study on (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, a complex piperidin-4-one derivative, provides a detailed example of this application. nih.govresearchgate.netnih.gov The analysis revealed that the crystal packing is stabilized by a combination of intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The normalized contact distance (dnorm) is then mapped onto this surface, highlighting regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, white areas represent van der Waals separations, and blue regions signify longer contacts.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.
H···H contacts: These are typically the most abundant interactions due to the prevalence of hydrogen atoms on the molecular surface.
Cl···H contacts: These represent hydrogen bonding and are crucial for the stability of the crystal lattice.
The table below presents a hypothetical breakdown of intermolecular contacts for a derivative, based on findings for similar compounds, to illustrate the quantitative data obtained from Hirshfeld surface analysis. mdpi.com
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~40% |
| Halogen···H | ~15-25% |
| C···H | ~20% |
| N···H | ~10-15% |
| Other | <5% |
This detailed analysis of intermolecular forces is essential for understanding crystal engineering principles and for predicting the physical properties of the solid material.
Computational and Theoretical Investigations of 1 2,4 Difluorophenyl Piperidin 4 One
Density Functional Theory (DFT) Applications
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties with a high degree of accuracy, making it a cornerstone of modern computational chemistry. nih.gov
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. arxiv.orgmdpi.com This process is crucial for determining the most stable three-dimensional structure of a molecule. For complex structures like 1-(2,4-difluorophenyl)piperidin-4-one, which contains a flexible piperidine (B6355638) ring, conformational analysis is performed to identify the most stable conformer (e.g., chair, boat, or twist-boat).
Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov While specific experimental data for the title compound is limited, theoretical calculations for similar piperidine derivatives show that the piperidine ring typically adopts a stable chair conformation. semanticscholar.org The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface.
Table 1: Illustrative Geometric Parameters from DFT Optimization for a Piperidin-4-one Derivative Note: The following data is for a related compound, (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide, and serves to illustrate the type of parameters obtained through geometry optimization. researchgate.net
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-N | 1.46 |
| C-C | 1.54 | |
| C=O | 1.23 |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | C-N-C | 112.5 |
| C-C-C | 110.8 | |
| O=C-C | 121.5 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.commdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive.
In computational studies of a derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), DFT calculations were used to determine the FMO energies. nanobioletters.comnanobioletters.com For this similar structure, the HOMO-LUMO energy gap was calculated to be 4.2140 eV, suggesting significant stability. nanobioletters.comnanobioletters.com
Table 2: Frontier Molecular Orbital Energies for a this compound Derivative Note: Data corresponds to ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) calculated at the B3LYP/6-311++G(d, p) level. nanobioletters.comnanobioletters.com
| Parameter | Energy (eV) |
| EHOMO | -7.2151 |
| ELUMO | -3.0011 |
| Energy Gap (ΔE) | 4.2140 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons. rsc.org
Different colors on the MEP surface represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For a molecule like this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of its lone pair electrons, making it a primary site for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly any N-H protons if present in related structures. Such maps are crucial for understanding intermolecular interactions and predicting how a molecule will interact with biological targets or other reagents. researchgate.net Studies on related piperidine derivatives confirm the utility of MEP maps in identifying these reactive centers. nanobioletters.com
To quantify the insights gained from FMO analysis, various global and local reactivity descriptors are calculated using the energies of the frontier orbitals.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a species.
Local Reactivity Descriptors , such as Fukui Functions , pinpoint specific atomic sites of reactivity within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. pku.edu.cn It helps identify the most susceptible sites for different types of attacks:
f+(r): For nucleophilic attack (where an electron is added).
f-(r): For electrophilic attack (where an electron is removed).
f0(r): For radical attack.
By calculating these functions for each atom in this compound, one could predict which atoms are most likely to act as electrophiles or nucleophiles, providing a more detailed picture of its chemical behavior. researchgate.net
Quantum Chemical Approaches
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution within a molecule in terms of localized electron-pair bonding units (Lewis structures). It provides detailed information about intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net
NBO analysis evaluates the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization, which leads to increased molecular stability. orientjchem.org For a molecule like this compound, NBO analysis could reveal key stabilizing interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms delocalizing into nearby anti-bonding orbitals. This analysis is crucial for understanding the electronic factors that govern the molecule's structure and stability. nih.gov
Table 3: Illustrative NBO Analysis Data Showing Donor-Acceptor Interactions Note: This table provides a generic example of the type of data generated by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N5 | σ* (C4-C9) | 2.15 | n → σ |
| LP (1) O1 | σ (C4-C9) | 1.89 | n → σ |
| σ (C2-C3) | σ (C4-N5) | 3.50 | σ → σ* |
Noncovalent Interaction (NCI) Analysis for Electrostatic and Van der Waals Forces
Noncovalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within a molecule. For this compound, NCI analysis reveals a complex interplay of electrostatic and van der Waals forces that dictate its conformational preferences and intermolecular interactions. The presence of the electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's electrostatic potential.
Computational studies on fluorinated piperidines have shown that intramolecular interactions, such as charge-dipole interactions and hyperconjugation, play a major role in their conformational behavior. nih.govd-nb.infohuji.ac.ilresearchgate.net In this compound, interactions between the fluorine atoms and the piperidine ring protons, as well as the carbonyl group, are expected. These interactions, along with steric effects, determine the stability of different conformers.
The NCI plot of a related molecule, a derivative of piperidone, has been used to examine molecular stability. nih.gov For this compound, similar analyses would highlight regions of van der Waals interactions, steric repulsion, and potential hydrogen bonds, providing a comprehensive picture of the noncovalent forces at play.
| Interaction Type | Description | Expected Regions in this compound |
|---|---|---|
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Broad, delocalized regions between the phenyl ring and the piperidine moiety. |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Indicated by clashes between the aromatic and aliphatic rings. |
| Charge-Dipole Interactions | Attractive forces between an ion and a polar molecule. | Between the electronegative fluorine atoms and the protons on the piperidine ring. |
| Hyperconjugation | Stabilizing interaction resulting from the delocalization of electrons. | Involving the C-F bonds and the piperidine ring's sigma orbitals. |
Quantum Theory of Atoms in Molecules (QTAIM) for Topological Parameters
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, allowing for the characterization of chemical bonds and noncovalent interactions. mdpi.com By identifying bond critical points (BCPs) and analyzing their topological parameters, the nature of intramolecular interactions can be quantified.
In the context of this compound, QTAIM analysis would be employed to characterize the C-F, C-N, C=O, and C-H bonds within the molecule. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are particularly informative. A high value of ρ indicates a strong covalent bond, while the sign of ∇²ρ distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.
| Topological Parameter | Significance | Expected Values for Covalent Bonds in this compound |
|---|---|---|
| Electron Density (ρ) | Indicates bond strength. | High positive value. |
| Laplacian of Electron Density (∇²ρ) | Indicates the nature of the interaction (negative for covalent, positive for closed-shell). | Negative value. |
| Ellipticity (ε) | Measures the anisotropy of electron density at the BCP, indicating π-character. | Higher for C=O bond compared to C-C bonds. |
Theoretical Studies on Non-Linear Optical (NLO) Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its polarizability (α) and first hyperpolarizability (β).
For this compound, the presence of the electron-withdrawing difluorophenyl group and the electron-donating piperidine nitrogen, connected through a π-conjugated system (the phenyl ring), suggests potential for NLO activity. Theoretical studies on similar donor-acceptor systems, such as piperidone derivatives, have shown that such molecules can exhibit significant NLO properties. nih.gov
Computational investigations would typically involve the calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using DFT methods. The HOMO-LUMO energy gap is also a crucial parameter, as a smaller gap generally correlates with a larger NLO response.
| NLO Property | Description | Factors Influencing the Property in this compound |
|---|---|---|
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges. | The electronegativity of the fluorine atoms and the nitrogen atom. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | The size of the molecule and the delocalization of electrons in the phenyl ring. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | The intramolecular charge transfer between the piperidine and difluorophenyl moieties. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, transition states, and reaction intermediates, the most favorable reaction pathways can be identified. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can provide valuable mechanistic insights.
For instance, in the synthesis of substituted piperidines, computational studies have been used to investigate whether reactions proceed through concerted or stepwise mechanisms. birmingham.ac.uk DFT calculations can be employed to determine the activation energies of different pathways, thereby predicting the reaction kinetics and the stereochemical outcome.
In the case of this compound, computational modeling could be used to study reactions at the carbonyl group or the nitrogen atom, providing a theoretical basis for optimizing reaction conditions and developing new synthetic routes.
Thermodynamic Property Calculations
Computational chemistry allows for the accurate calculation of various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy. These calculations are essential for understanding the stability of different conformers and predicting the equilibrium position of chemical reactions.
For this compound, thermodynamic calculations can be used to determine the relative stabilities of different chair and boat conformations of the piperidine ring. The influence of the bulky and electron-withdrawing difluorophenyl group on the conformational equilibrium can be quantified. Studies on substituted piperidines have shown that both steric and electronic effects play a crucial role in determining the most stable conformation. ingentaconnect.com
Furthermore, thermodynamic calculations can provide insights into the binding affinity of this compound with biological targets, which is critical for drug design and development.
| Thermodynamic Property | Significance | Application to this compound |
|---|---|---|
| Enthalpy (ΔH) | The heat content of a system. | Determining the heat of formation and reaction enthalpies. |
| Entropy (ΔS) | A measure of the disorder or randomness of a system. | Assessing the change in disorder during conformational changes or reactions. |
| Gibbs Free Energy (ΔG) | The energy available to do useful work. | Predicting the spontaneity of reactions and the relative stability of conformers. |
Role and Applications of 1 2,4 Difluorophenyl Piperidin 4 One in Complex Organic Synthesis
As a Key Intermediate in Pharmaceutical Synthesis Pathways
1-(2,4-Difluorophenyl)piperidin-4-one and its derivatives are crucial intermediates in the production of numerous pharmaceuticals. Their utility stems from the reactive ketone group and the activated phenyl ring, which allow for a variety of subsequent chemical transformations to build complex molecular architectures.
The most prominent role of this compound is as a key precursor in the synthesis of Risperidone, a widely used second-generation antipsychotic medication for treating schizophrenia, bipolar disorder, and irritability associated with autism. mdma.chwhiterose.ac.uk The synthesis of Risperidone heavily relies on an intermediate derived directly from the title compound, namely (2,4-Difluorophenyl)-4-piperidylmethanone Oxime. whiterose.ac.uk
The common synthetic route begins with a Friedel-Crafts acylation reaction between 1,3-difluorobenzene (B1663923) and an activated piperidine (B6355638) derivative, such as 1-acetylpiperidine-4-carbonyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃). mdma.chresearchgate.net This reaction forms 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. The protective acetyl group is then removed via acid hydrolysis to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115). mdma.chresearchgate.net This core intermediate is then converted to its oxime, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, by reacting it with hydroxylamine (B1172632). mdma.chwhiterose.ac.uk
| Intermediate | Precursor(s) | Key Reagents | Purpose in Risperidone Synthesis |
| 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | 1,3-Difluorobenzene, 1-Acetylpiperidine-4-carbonyl chloride | AlCl₃ | Forms the core piperidone structure. |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | HCl | Deprotection of the piperidine nitrogen. |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | Hydroxylamine | Prepares for benzisoxazole ring formation. whiterose.ac.ukresearchgate.net |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime | KOH or other base | Forms the key benzisoxazole heterocycle. mdma.chnih.gov |
| Risperidone | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 3-(2-chloroethyl)-...pyrimidin-4-one | K₂CO₃, KI | Final alkylation to yield the API. acs.org |
Beyond Risperidone, the structural motifs within this compound—the piperidine ring and the difluorophenyl group—are prevalent in a wide range of medicinal compounds. whiterose.ac.uk Piperidin-4-ones are recognized as versatile intermediates for synthesizing molecules with diverse pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. nanobioletters.com
The ketone functionality allows for the synthesis of various derivatives. For instance, it can be converted into oximes, hydrazones, or subjected to reductive amination to introduce new functional groups at the 4-position of the piperidine ring. The nitrogen atom of the piperidine ring can be functionalized with various substituents to modulate the compound's properties. For example, a sulfonamide derivative has been synthesized from the corresponding oxime, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), demonstrating how the core structure can be elaborated into new chemical entities. nanobioletters.com This versatility makes the title compound a valuable starting material for creating libraries of novel compounds for drug discovery programs targeting a wide array of diseases.
Scaffold for Novel Chemical Entity Development
A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be attached to create a family of related compounds. This compound serves as an excellent scaffold due to its inherent drug-like properties and multiple points for chemical modification. whiterose.ac.uk The piperidin-4-one nucleus itself is considered a potent pharmacophore that can be modified to enhance receptor interactions and biological activity. nanobioletters.com
The combination of the rigid difluorophenyl ring and the flexible, three-dimensional piperidine ring provides a unique conformational profile that can be exploited for binding to biological targets. The fluorine atoms on the phenyl ring are particularly significant; they can increase metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity through favorable electrostatic interactions with protein targets.
Researchers have utilized similar piperidine-containing scaffolds to develop novel therapeutic agents. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which shares the core piperidinyl moiety, was systematically modified to develop novel and potent NLRP3 inflammasome inhibitors. This demonstrates the principle of using such a core to explore new therapeutic areas by decorating it with different functional groups. The inherent properties of this compound make it an attractive starting point for similar scaffold-based drug design projects.
Strategies for Stereochemical Control in Synthetic Pathways
While this compound itself is achiral, many of its derivatives and the subsequent therapeutic agents possess one or more stereocenters, the specific configuration of which is often critical for biological activity. Therefore, controlling stereochemistry during the synthesis is of paramount importance. General strategies for the stereoselective synthesis of substituted piperidines are well-established and can be applied to pathways involving this intermediate. nih.gov
One common approach is asymmetric reduction . The ketone at the 4-position can be reduced to a hydroxyl group, creating a new stereocenter. This can be achieved with high enantioselectivity using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalysts) or through enzymatic reductions using alcohol dehydrogenases. researchgate.net
Another strategy is kinetic resolution . If a racemic mixture of a chiral piperidine derivative is formed, it can be resolved by reacting it with a chiral reagent that selectively acylates or reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantioenriched substrate and the derivatized product. nih.govrsc.org Chiral hydroxamic acids have been shown to be effective in the kinetic resolution of disubstituted piperidines. nih.gov
Furthermore, diastereoselective reactions can be employed. If a stereocenter already exists in the molecule, it can direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective Mannich reaction can be used to control the stereochemistry of piperidines, which is then retained during subsequent cyclization steps. nih.gov For complex targets, multi-component cascade reactions using chiral starting materials can assemble the functionalized piperidinone skeleton in a single step with defined stereochemistry. nih.gov These established methodologies provide a toolbox for chemists to synthesize specific stereoisomers of complex molecules derived from the this compound scaffold.
Future Directions and Emerging Research Avenues for 1 2,4 Difluorophenyl Piperidin 4 One Research
Development of Greener and Sustainable Synthetic Protocols
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 1-(2,4-Difluorophenyl)piperidin-4-one is no exception. Future research will focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods.
Key areas of development include:
Use of Green Solvents: Research is moving away from volatile organic compounds (VOCs) towards safer alternatives. A promising approach is the use of Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors. For instance, a DES composed of glucose and urea (B33335) has been effectively used as a reaction medium for synthesizing various piperidin-4-one derivatives, offering an environmentally safe and inexpensive method. asianpubs.org Another study demonstrated the use of a glucose-choline chloride DES for the efficient, one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives with good to excellent yields. researchgate.net
Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating. rsc.org These methods can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with the principles of green chemistry. mdpi.com
Catalyst-Free Reactions: The development of catalyst-free synthetic protocols is a significant goal. An environmentally friendly, catalyst-free synthesis of functionalized 1,4-dihydropyridine (B1200194) derivatives has been reported using ultrasonic irradiation in aqueous ethanol (B145695), demonstrating the feasibility of forming multiple carbon-carbon bonds without hazardous catalysts. rsc.org
Table 1: Comparison of Green Synthesis Strategies for Piperidone Derivatives
| Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Use of biodegradable, low-cost solvents like glucose-urea or glucose-choline chloride. | Environmentally safe, inexpensive, effective reaction medium. | asianpubs.orgresearchgate.net |
| Ultrasound Irradiation | Energy-efficient, catalyst-free, one-pot, multi-component reactions. | Short reaction times, high yields, mild conditions, environmentally benign. | rsc.org |
| Organo-base Catalysis | Use of simple organic catalysts like piperidine (B6355638) in ambient conditions. | Facile procedure, excellent product yields, avoids heavy metal catalysts. | researchgate.net |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize synthetic protocols, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Advanced spectroscopic techniques applied in situ (in the reaction mixture in real-time) provide this insight, allowing for precise control over the reaction process.
Future research will likely involve the application of Process Analytical Technology (PAT) to the synthesis of this compound. This involves using real-time analytical tools to monitor and control the manufacturing process.
Potential techniques include:
In Situ NMR and FT-IR Spectroscopy: While NMR and IR are routinely used for the final characterization of piperidin-4-one derivatives rdd.edu.iqresearchgate.net, their application for real-time monitoring can provide continuous data on the concentration of reactants, intermediates, and products. This allows for the precise determination of reaction endpoints and the identification of potential side reactions.
Raman Spectroscopy: This technique is well-suited for monitoring reactions in solution and can provide detailed information about molecular vibrations, making it a powerful tool for tracking the formation and consumption of different chemical species during the synthesis.
The data gathered from these techniques can be used to build kinetic models of the reaction, leading to improved process control, higher yields, and enhanced purity of the final product.
Integration of Machine Learning in Predictive Synthesis and Property Studies
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties with increasing accuracy. iscientific.org For this compound, these computational tools can accelerate the discovery and optimization of its synthesis and derivatization.
Emerging applications in this area include:
Retrosynthesis Prediction: ML models can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes to a target molecule. nih.gov This can help chemists identify more sustainable or cost-effective pathways that might not be obvious through traditional analysis.
Reaction Condition Optimization: AI algorithms can map complex reaction landscapes to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, minimizing the need for extensive experimental screening. acs.org For fluorinated compounds, ML can help predict the reactivity of different fluorinating agents, guiding the synthesis of new derivatives. rsc.org
Property Prediction: Machine learning models can predict the physicochemical and biological properties of novel derivatives of this compound before they are even synthesized. researchgate.net This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications, such as drug candidates.
Table 2: Applications of Machine Learning in Chemical Synthesis
| Application Area | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Forward-Reaction Prediction | Predicts the product(s) of a reaction given the reactants and conditions. | Validates proposed synthetic steps and identifies potential side products. | nih.gov |
| Retrosynthesis Planning | Proposes synthetic pathways to a target molecule from available starting materials. | Discovers novel, more efficient, or greener synthetic routes. | nih.gov |
| Reactivity Mapping | Maps intricate reaction landscapes to enable accurate prediction of high-yielding conditions. | Accelerates optimization of reaction conditions for synthesis and derivatization. | acs.org |
| Property Prediction | Predicts physicochemical properties (e.g., NMR shifts) and biological activity. | Prioritizes the synthesis of derivatives with desired properties for drug discovery. | rsc.orgresearchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization
The piperidin-4-one scaffold is a versatile intermediate for creating a wide range of biologically active molecules. nih.gov Future research will continue to explore novel reaction pathways and catalytic systems to synthesize new derivatives of this compound with unique functionalities.
Key avenues of exploration include:
Novel Catalytic Systems: The development of new catalysts is essential for enabling previously difficult or impossible transformations. This includes exploring metal-free catalysis, such as iodine-catalyzed functionalization, which offers a sustainable approach for constructing N,O-heterocycles. researchgate.net Synergistic catalysis, combining multiple catalysts to achieve a unique reactivity, is another promising area, as demonstrated by Au(I)/Sc(OTf)₃ systems for the synthesis of functionalized isoxazoles. nih.gov
Multi-component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. Developing new four-component strategies, potentially catalyzed by simple organo-bases like piperidine, can provide rapid access to structurally diverse libraries of polyfunctionalized piperidine derivatives. researchgate.net
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Applying C-H activation techniques to the this compound core could open up new avenues for creating complex derivatives.
Synthesis of Fused and Spirocyclic Systems: The creation of more complex molecular architectures, such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines], can be achieved through cycloaddition reactions. rsc.org Exploring these pathways can lead to derivatives with novel three-dimensional shapes and potentially unique biological activities.
These advanced research directions will collectively enhance the efficiency, sustainability, and scope of chemical synthesis involving this compound, paving the way for the discovery of new and valuable molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
